molecular formula C24H36Si2 B14496001 Diphenyl(prop-2-EN-1-YL)[1-(trimethylsilyl)hexyl]silane CAS No. 63453-03-2

Diphenyl(prop-2-EN-1-YL)[1-(trimethylsilyl)hexyl]silane

Cat. No.: B14496001
CAS No.: 63453-03-2
M. Wt: 380.7 g/mol
InChI Key: SSTQUSRHPLXECR-UHFFFAOYSA-N
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Description

Diphenyl(prop-2-en-1-yl)[1-(trimethylsilyl)hexyl]silane is a chemical compound that features a unique combination of functional groups, including diphenyl, prop-2-en-1-yl, and trimethylsilyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenyl(prop-2-en-1-yl)[1-(trimethylsilyl)hexyl]silane typically involves the reaction of diphenyl(prop-2-en-1-yl)silane with a trimethylsilylating agent. Common reagents used in this process include trimethylsilyl chloride and bis(trimethylsilyl)acetamide. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, often involving purification steps such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Diphenyl(prop-2-en-1-yl)[1-(trimethylsilyl)hexyl]silane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized silanes .

Scientific Research Applications

Diphenyl(prop-2-en-1-yl)[1-(trimethylsilyl)hexyl]silane has several scientific research applications:

Mechanism of Action

The mechanism by which Diphenyl(prop-2-en-1-yl)[1-(trimethylsilyl)hexyl]silane exerts its effects involves the interaction of its functional groups with various molecular targets. The trimethylsilyl group, for example, can act as a protecting group in organic synthesis, temporarily shielding reactive sites on a molecule. The diphenyl and prop-2-en-1-yl groups can participate in various chemical reactions, facilitating the formation of new bonds and structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diphenyl(prop-2-en-1-yl)[1-(trimethylsilyl)hexyl]silane is unique due to its combination of functional groups, which provides a balance of reactivity and stability. This makes it particularly useful in a wide range of chemical reactions and applications .

Properties

CAS No.

63453-03-2

Molecular Formula

C24H36Si2

Molecular Weight

380.7 g/mol

IUPAC Name

diphenyl-prop-2-enyl-(1-trimethylsilylhexyl)silane

InChI

InChI=1S/C24H36Si2/c1-6-8-11-20-24(25(3,4)5)26(21-7-2,22-16-12-9-13-17-22)23-18-14-10-15-19-23/h7,9-10,12-19,24H,2,6,8,11,20-21H2,1,3-5H3

InChI Key

SSTQUSRHPLXECR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC([Si](C)(C)C)[Si](CC=C)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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